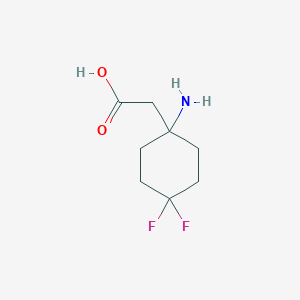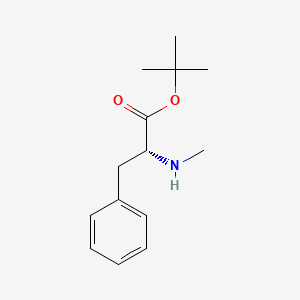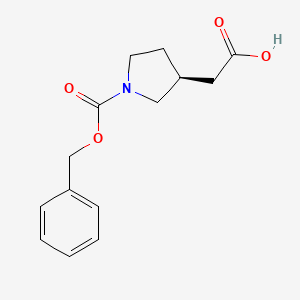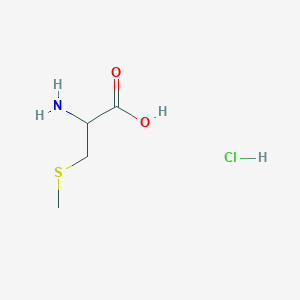![molecular formula C10H17F3N2O5S B8073184 (2S)-2-[(2R)-2-amino-4-(methylsulfanyl)butanamido]propanoic acid; trifluoroacetic acid](/img/structure/B8073184.png)
(2S)-2-[(2R)-2-amino-4-(methylsulfanyl)butanamido]propanoic acid; trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-[(2R)-2-amino-4-(methylsulfanyl)butanamido]propanoic acid; trifluoroacetic acid is a complex organic compound that features both amino and sulfanyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(2R)-2-amino-4-(methylsulfanyl)butanamido]propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as amino acids and methylsulfanyl derivatives.
Coupling Reactions: The amino acid is coupled with the methylsulfanyl derivative using coupling agents like carbodiimides.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis reactions.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The amino and sulfanyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Halogenating agents or nucleophiles for substitution reactions.
Major Products Formed
Sulfoxides and Sulfones: From oxidation of the sulfanyl group.
Primary Amines: From reduction of the amino group.
Substituted Derivatives: From substitution reactions involving the amino and sulfanyl groups.
Applications De Recherche Scientifique
Chemistry
This compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
In biological research, it may be used to study enzyme interactions and protein modifications.
Medicine
Industry
In industrial applications, it can be used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and receptors. The amino and sulfanyl groups play crucial roles in binding to these targets, influencing biological pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-2-[(2R)-2-amino-4-(methylsulfanyl)butanamido]butanoic acid
- (2S)-2-[(2R)-2-amino-4-(ethylsulfanyl)butanamido]propanoic acid
Uniqueness
The unique combination of amino and sulfanyl groups in (2S)-2-[(2R)-2-amino-4-(methylsulfanyl)butanamido]propanoic acid; trifluoroacetic acid provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
IUPAC Name |
(2S)-2-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]propanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3S.C2HF3O2/c1-5(8(12)13)10-7(11)6(9)3-4-14-2;3-2(4,5)1(6)7/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13);(H,6,7)/t5-,6+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBGSHFDHRERCH-RIHPBJNCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CCSC)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@@H](CCSC)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F3N2O5S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.31 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
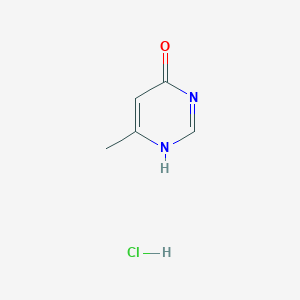
![2-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)acetic acid](/img/structure/B8073105.png)
![{4-Amino-2-oxabicyclo[2.1.1]hexan-1-yl}methanol](/img/structure/B8073120.png)
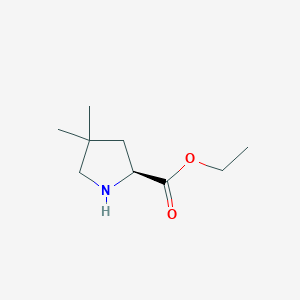
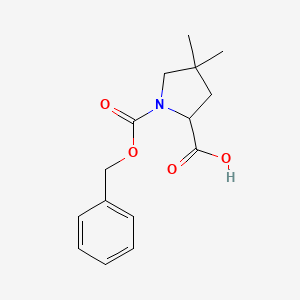
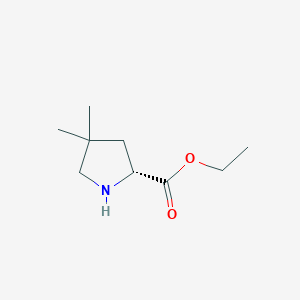
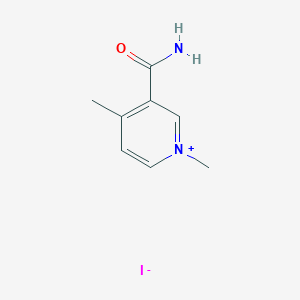
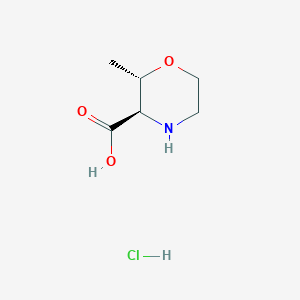
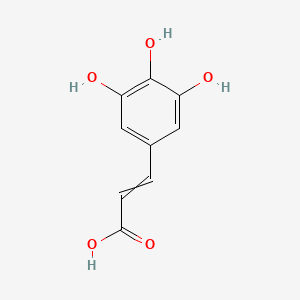
![tert-Butyl (7-aminospiro[3.5]nonan-2-yl)carbamate](/img/structure/B8073164.png)
